
Mycoplanecin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycoplanecin A is a natural product found in Actinoplanes awajinensis and Bacteria with data available.
Scientific Research Applications
Structural Determination and Composition
Mycoplanecin A, identified as a novel cyclic peptide antibiotic, has a unique composition that includes alpha-ketobutyric acid, glycine, L-leucine, L-proline, L-2-amino-5-methylhexanoic acid, N-methyl-D-leucine, N-methyl-L-threonine, methyl-L-proline, ethyl-L-proline, and two mol of N-methyl-L-valine. Ethyl-L-proline was reported for the first time in natural products in this context. This composition was deduced through chemical degradation products analysis and mass, 1H, and 13C NMR spectrometries (Nakajima et al., 1983).
Isolation and Physico-Chemical Characterization
Mycoplanecin A was isolated from the culture broth of Actinoplanes awajinensis subsp. mycoplanecinus subsp. nov. The isolation process involved extraction with organic solvents and purification through column chromatography. High-performance liquid chromatography was employed for the separation of mycoplanecin A, which led to the determination of its identity as a new cyclic peptide antibiotic. Its activities were primarily noted against mycobacteria and related microorganisms (Nakajima et al., 1983).
Inhibition of Microorganisms
Research has shown that mycocins, including mycoplanecin A, demonstrate inhibition of various microorganisms such as fungi, bacteria, parasites, and viruses. These substances are being studied for their potential as epidemiological markers and in vaccine development. Their main mechanism of action is the inhibition of β-glucan synthesis in the cell wall of sensitive strains, making them a potential alternative in scenarios where microorganisms have developed resistance to commonly used agents (Nascimento et al., 2020).
Production and Fermentation
The production of mycoplanecin A involved conventional submerged culture methods. The strain Actinoplanes awajinensis subsp. mycoplanecinus subsp. nov., responsible for producing mycoplanecin A, was isolated from a soil sample and characterized based on morphological, cultural, and physiological properties. This strain was found to also produce 5-azacytidine, another antibiotic, and the highest antibiotic titer obtained for mycoplanecin was 145 micrograms/ml (Torikata et al., 1983).
properties
CAS RN |
72993-51-2 |
|---|---|
Product Name |
Mycoplanecin A |
Molecular Formula |
C61H102N10O13 |
Molecular Weight |
1183.5 g/mol |
IUPAC Name |
4-ethyl-N-methyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H102N10O13/c1-19-40-29-46(71(32-40)61(83)50(37(11)12)67(17)59(81)47(72)20-2)58(80)68(18)51-39(14)84-48(73)30-62-52(74)44(27-35(7)8)65(15)57(79)43-22-21-25-69(43)60(82)49(36(9)10)66(16)55(77)41(24-23-33(3)4)63-53(75)45-28-38(13)31-70(45)56(78)42(26-34(5)6)64-54(51)76/h33-46,49-51H,19-32H2,1-18H3,(H,62,74)(H,63,75)(H,64,76) |
InChI Key |
ICFLLAYTOVAMGO-UHFFFAOYSA-N |
SMILES |
CCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C |
Canonical SMILES |
CCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C |
synonyms |
mycoplanecin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




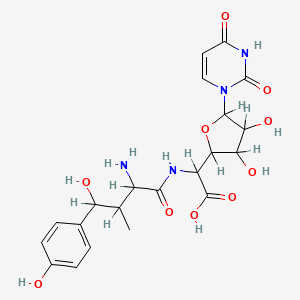
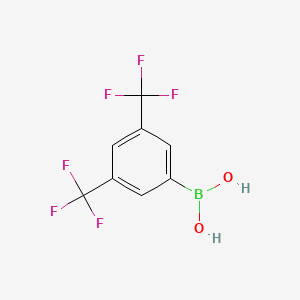
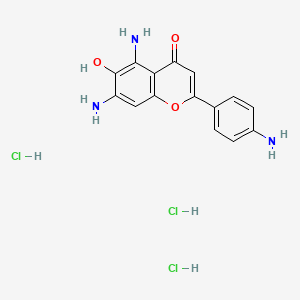
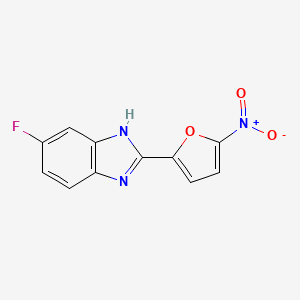

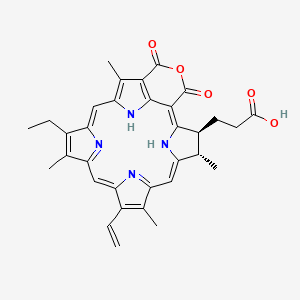

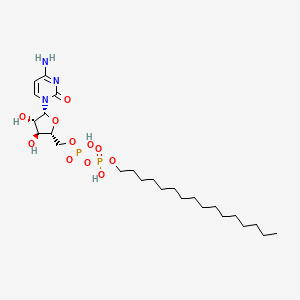


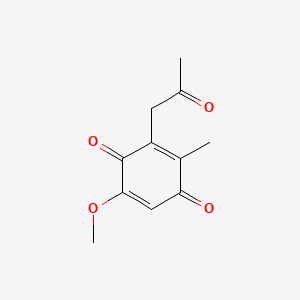
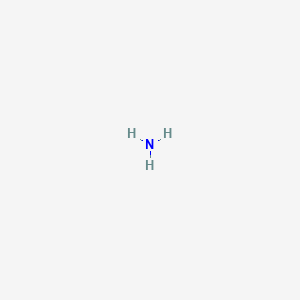
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1221850.png)